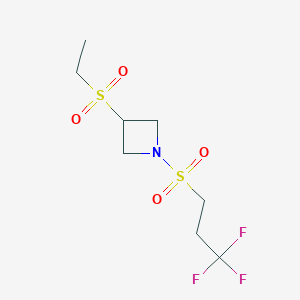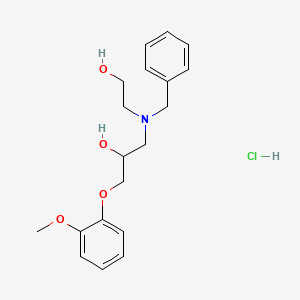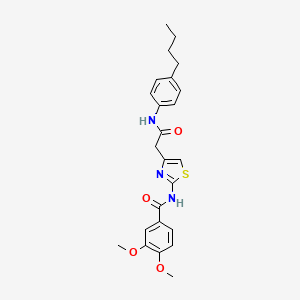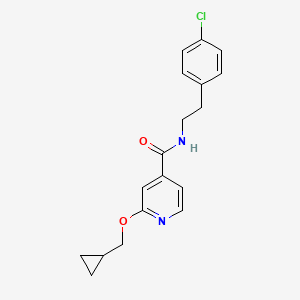
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as 'compound 1' and is known to exhibit strong binding affinity for the dopamine D3 receptor. In
Wissenschaftliche Forschungsanwendungen
Glycine Transporter-1 Inhibition
Research by Cioffi et al. (2016) highlights the synthesis and biological evaluation of related benzamide inhibitors of glycine transporter-1 (GlyT-1), exploring structure-activity relationships. Such compounds, including analogues similar to the requested molecule, show potential in elevating extracellular glycine levels in the medial prefrontal cortex, which may have implications in neurological research and therapies (Cioffi et al., 2016).
Lewis Basic Catalysis
Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts. This study underscores the significance of the arene sulfonyl group for high enantioselectivity, which is a key feature of the molecule . This research opens avenues for its application in catalyst development for various organic reactions (Wang et al., 2006).
Antipsychotic Potential
A study by Norman et al. (1996) on substituted benzamides, closely related to the compound of interest, demonstrated potential as atypical antipsychotic agents. These compounds were evaluated for their ability to bind to dopamine and serotonin receptors. The findings could inform the development of new treatments for psychiatric disorders (Norman et al., 1996).
Cardiovascular Research
Mccall et al. (1983) investigated heterocyclic O-sulfates, with structural similarities to the requested molecule, for their hypotensive effects. These compounds, including diaminopyrimidine 3-oxides, acted as vasodilators, suggesting potential applications in cardiovascular research (Mccall et al., 1983).
Antimicrobial Activity
Vinaya et al. (2009) synthesized derivatives related to the molecule , evaluating their efficacy as antimicrobial agents. Their structure-activity evaluation study revealed significant antimicrobial activities, indicating potential use in combating plant pathogens (Vinaya et al., 2009).
Material Science Applications
Guo et al. (2018) researched the functionalization of multi-walled carbon nanotubes with zwitterions, including compounds structurally related to the one , for monovalent/divalent salts separation. This demonstrates its potential application in the field of material science, particularly in the development of hybrid nanofiltration membranes (Guo et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-17-5-2-8-20(15-17)24-10-12-25(13-11-24)29(27,28)14-4-9-23-21(26)18-6-3-7-19(22)16-18/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLQEGAYGGATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)

![N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2826576.png)


![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2826579.png)

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)
![methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2826585.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2826590.png)
